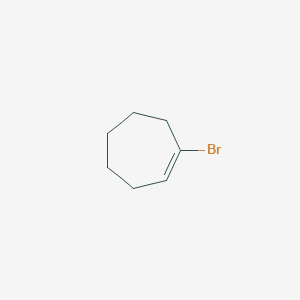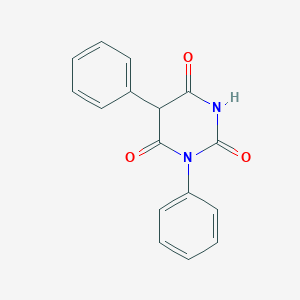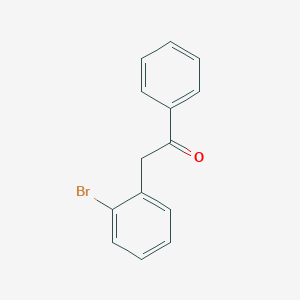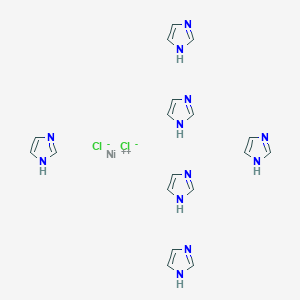
Hexakis(1H-imidazole-N3)nickel(2+) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(1H-imidazole-N3)nickel(2+) dichloride, also known as NiHex, is a coordination compound that has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. It is composed of a nickel ion (Ni2+) coordinated with six imidazole ligands (N3) and two chloride ions (Cl-). The compound has a square planar geometry and is highly stable, making it an ideal candidate for use in various applications.
Wirkmechanismus
The mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in its various applications is still not fully understood. In organic reactions, it is believed to act as a Lewis acid catalyst, activating the reactants and facilitating the reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the inhibition of DNA replication and the induction of oxidative stress. In materials science, Hexakis(1H-imidazole-N3)nickel(2+) dichloride is believed to act as a precursor for the formation of nickel-containing materials, providing the necessary nickel ions for the synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Hexakis(1H-imidazole-N3)nickel(2+) dichloride have been extensively studied in vitro and in vivo. In vitro studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride exhibits potent anticancer activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that Hexakis(1H-imidazole-N3)nickel(2+) dichloride can inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer. Hexakis(1H-imidazole-N3)nickel(2+) dichloride has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has several advantages for use in laboratory experiments. It is highly stable, making it easy to handle and store. It is also readily available and relatively inexpensive compared to other nickel-containing compounds. However, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has some limitations as well. It is highly toxic and must be handled with care. It is also insoluble in many solvents, making it difficult to dissolve and work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In chemistry, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a catalyst in other organic reactions and the development of new synthetic routes for the compound. In biochemistry, further studies could focus on the mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in cancer cells and the development of new anticancer drugs based on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In materials science, further studies could focus on the use of Hexakis(1H-imidazole-N3)nickel(2+) dichloride as a precursor for the synthesis of new nickel-containing materials with unique properties. Overall, the potential applications of Hexakis(1H-imidazole-N3)nickel(2+) dichloride are vast and varied, making it an exciting area of research for scientists in many fields.
Synthesemethoden
The synthesis of Hexakis(1H-imidazole-N3)nickel(2+) dichloride involves the reaction of nickel(II) chloride hexahydrate with an excess of imidazole in a solvent such as water or ethanol. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of a yellow crystalline solid. The compound can be purified by recrystallization or by column chromatography.
Wissenschaftliche Forschungsanwendungen
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. In chemistry, it has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. In biochemistry, Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, it has been used as a precursor for the synthesis of various nickel-containing materials, including nanoparticles and thin films.
Eigenschaften
CAS-Nummer |
15751-00-5 |
|---|---|
Produktname |
Hexakis(1H-imidazole-N3)nickel(2+) dichloride |
Molekularformel |
C18H24Cl2N12Ni |
Molekulargewicht |
538.1 g/mol |
IUPAC-Name |
1H-imidazole;nickel(2+);dichloride |
InChI |
InChI=1S/6C3H4N2.2ClH.Ni/c6*1-2-5-3-4-1;;;/h6*1-3H,(H,4,5);2*1H;/q;;;;;;;;+2/p-2 |
InChI-Schlüssel |
FZRKYHDDNITMPX-UHFFFAOYSA-L |
SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
Kanonische SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
Andere CAS-Nummern |
15751-00-5 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



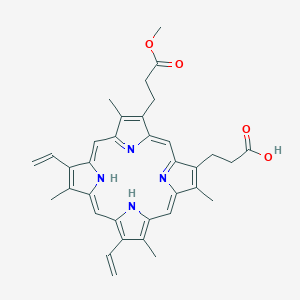
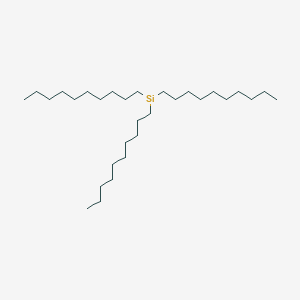
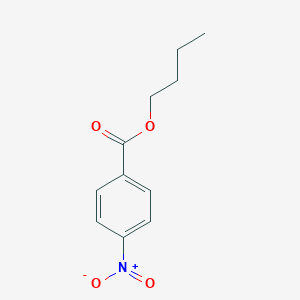
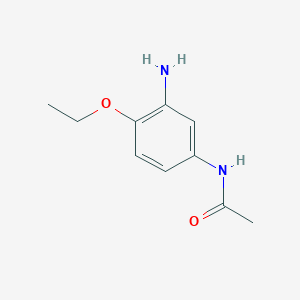
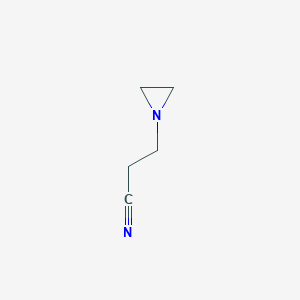
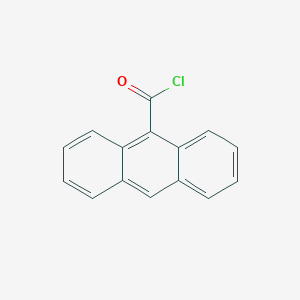

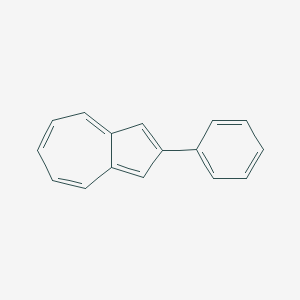
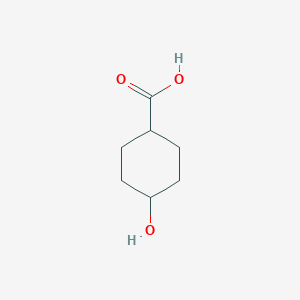
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
